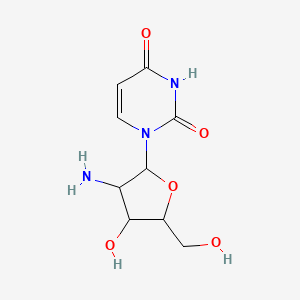

2'-Amino-2'-deoxy-b-D-arabinouridine

Description

Significance of Nucleoside Analogues in Biomedical Research

Nucleoside analogues are structurally modified versions of natural nucleosides, the fundamental building blocks of DNA and RNA. These synthetic compounds are designed to interfere with cellular or viral enzymatic processes, thereby halting replication and proliferation. Their significance in biomedical research and clinical medicine is profound, primarily in the fields of virology and oncology.

The primary mechanism of action for most nucleoside analogues involves their conversion within the cell into the corresponding triphosphate form. This activated form can then act as a competitive inhibitor for viral or cellular polymerases, the enzymes responsible for synthesizing DNA or RNA. Furthermore, if the analogue is incorporated into a growing nucleic acid chain, it can act as a chain terminator, preventing further elongation and ultimately leading to the cessation of replication. Current time information in Kangar, MY.nih.gov This dual-action mechanism has been successfully harnessed to combat a wide range of diseases.

In antiviral therapy, nucleoside analogues have revolutionized the treatment of infections caused by viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses. nih.govresearchgate.net Prominent examples include acyclovir (B1169) for herpes infections and zidovudine (B1683550) (AZT), the first approved drug for HIV. researchgate.net The selectivity of these drugs often relies on the higher affinity of viral polymerases for the analogue compared to host cell polymerases, minimizing toxicity to the patient. nih.gov

In oncology, nucleoside analogues function as antimetabolites, disrupting the DNA synthesis of rapidly dividing cancer cells. researchgate.net By mimicking natural nucleosides, they are taken up by cancer cells and incorporated into their DNA, triggering apoptosis (programmed cell death) or halting the cell cycle. taylorfrancis.com Drugs like gemcitabine (B846) and cytarabine (B982) are integral components of chemotherapy regimens for various cancers, including pancreatic, lung, and hematological malignancies. researchgate.net

The enduring success and clinical utility of nucleoside analogues underscore their importance in modern medicine and provide a compelling reason for the continued exploration of novel, modified versions like 2'-Amino-2'-deoxy-β-D-arabinouridine.

Historical Context and Evolution of Arabinonucleosides in Chemical Biology

The story of arabinonucleosides, a specific class of nucleoside analogues characterized by an arabinose sugar moiety instead of the natural ribose or deoxyribose, begins with a serendipitous discovery from the sea. In the 1950s, two unusual nucleosides, spongothymidine (B1329284) and spongouridine, were isolated from the Caribbean sponge Tethya crypta (now Cryptotethya crypta). nih.gov These compounds were unique in that they contained D-arabinose as their sugar component. This discovery sparked the interest of chemists to synthesize analogues of natural nucleosides containing this sugar.

This line of inquiry led to the chemical synthesis of two landmark drugs that would solidify the importance of arabinonucleosides in medicine:

Vidarabine (B1017) (ara-A): Initially synthesized in 1960, vidarabine is an analogue of adenosine. nih.gov It was later found to possess potent antiviral activity against herpes simplex and varicella-zoster viruses. researchgate.net Vidarabine functions by inhibiting viral DNA polymerase after being converted to its triphosphate form, ara-ATP. researchgate.netnih.gov Its discovery and development marked a significant step forward in the treatment of viral encephalitis. researchgate.neteurekaselect.com

Cytarabine (ara-C): Also known as cytosine arabinoside, cytarabine was synthesized in 1959. nih.gov It was approved for medical use in 1969 and remains a cornerstone of chemotherapy for acute myeloid leukemia (AML) and certain types of non-Hodgkin's lymphoma. Ara-C's mechanism of action involves the inhibition of DNA polymerase and its incorporation into DNA, leading to chain termination and cell death in rapidly dividing cancer cells.

The success of these first-generation arabinonucleosides fueled further research into modifying the arabinose sugar to enhance efficacy, selectivity, and metabolic stability. This led to the development of second-generation analogues, such as fludarabine (B1672870) and clofarabine, which feature modifications like the introduction of a fluorine atom at the 2'-position of the arabinose ring. These newer compounds have shown improved activity in treating various hematological cancers. The historical trajectory of arabinonucleoside research demonstrates a continuous evolution, from natural product discovery to the rational design of highly potent therapeutic agents.

Rationale for Investigating 2'-Amino-2'-deoxy-β-D-arabinouridine as a Modified Nucleoside Analogue

The rationale for investigating 2'-Amino-2'-deoxy-β-D-arabinouridine stems from the established success of modifying the 2'-position of the sugar moiety in nucleoside analogues. The 2'-position is a critical determinant of the sugar's conformation, which in turn influences how the nucleoside analogue interacts with key enzymes like polymerases and kinases, and its ability to be incorporated into DNA or RNA.

Modifications at the 2'-position can impart several desirable properties:

Altered Biological Activity: The introduction of different functional groups at the 2'-position can significantly impact the antiviral or antitumor activity of the nucleoside analogue. For instance, the 2'-fluoro substitution in arabinonucleosides has been shown to yield compounds with potent anticancer and antiviral activities. The hypothesis is that an amino group at this position could confer unique biological properties.

Enhanced Metabolic Stability: Nucleoside analogues are often susceptible to degradation by cellular enzymes, which can limit their therapeutic efficacy. Modifications at the 2'-position can protect the nucleoside from enzymatic degradation, thereby prolonging its half-life and increasing its bioavailability. For example, certain modifications can confer resistance to deamination, a common metabolic pathway for nucleoside analogues.

While the parent compound, 2'-β-D-arabinouridine (AraU), has been synthesized and evaluated, it unfortunately did not exhibit significant antiviral or anticancer activity. This lack of potency in the parent molecule provides a strong rationale for exploring derivatives like 2'-Amino-2'-deoxy-β-D-arabinouridine. The introduction of the amino group is a strategic modification aimed at overcoming the limitations of the parent compound and potentially unlocking a new spectrum of biological activity. The investigation into this specific analogue is therefore a logical step in the ongoing effort to expand the arsenal (B13267) of effective nucleoside-based therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIPTMWIZVIUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Deoxy β D Arabinouridine and Its Derivatives

Strategies for the Stereoselective Synthesis of 2'-Amino-2'-deoxy-β-D-arabinofuranosyl Nucleosides

The creation of 2'-amino-2'-deoxy-β-D-arabinofuranosyl nucleosides hinges on the stereoselective construction of the sugar moiety and its subsequent coupling with a nucleobase. The key challenges lie in controlling the stereochemistry at the C2' position of the sugar and achieving the desired β-anomeric configuration during glycosylation.

Approaches to Introduce the 2'-Amino Group

A common and effective strategy for introducing the 2'-amino group with the desired arabino configuration involves the use of a 2'-azido precursor. This approach typically starts from a readily available sugar, such as D-arabinose. The synthesis of 2'-Deoxy-2'-isocyano-1-beta-D-arabinofuranosylcytosine, for instance, has been achieved from a corresponding 2'-azido-2'-deoxy-1-beta-D-arabinofuranosyluracil derivative. nih.gov The azido (B1232118) group can be introduced via nucleophilic substitution, and its subsequent reduction, commonly through catalytic hydrogenation (e.g., using H₂/Pd) or with other reducing agents, yields the desired 2'-amino group. This two-step process is generally stereospecific and provides the amine in the correct orientation.

Another approach involves the transformation of a ribosyl nucleoside to an arabinosyl nucleoside. For example, attempts to apply a ribosyl-to-arabinosyl pyrimidine (B1678525) transformation to 2,5'-anhydrouridine resulted in the formation of 2,2'-anhydro-5-substituted-arabinosyluracil. nih.gov These anhydro nucleosides can then serve as key intermediates for the introduction of the 2'-amino group.

Glycosylation Reactions for Nucleoside Assembly

The formation of the N-glycosidic bond between the arabinofuranose sugar and the uracil (B121893) base is a critical step in the synthesis. Achieving the desired β-stereoselectivity is often challenging. The direct synthesis of 2-deoxyglycosides often favors the formation of the α-anomer due to the anomeric effect. mdpi.com Therefore, indirect methods are frequently employed.

One successful strategy involves the use of glycosyl donors with a participating group at the C-2 position. For instance, the use of 2-thioacetyl (SAc) glucosyl and galactosyl bromide donors under improved Koenigs-Knorr conditions has been shown to produce glycosylation products with an exclusive β-configuration in excellent yields. mdpi.com Although this example is for different sugars, the principle can be applied to arabinofuranose derivatives.

The choice of promoter and solvent can also significantly influence the stereochemical outcome of the glycosylation reaction. For example, the reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose and its galactose analog with protected nucleosides in the presence of BF₃ as a promoter selectively yields β-glycosyl (1-->5)nucleosides. nih.gov

| Glycosylation Strategy | Key Features | Stereoselectivity |

| Koenigs-Knorr (improved) | Use of 2-thioacetyl (SAc) glycosyl bromide donors. | Exclusive β-configuration. mdpi.com |

| Promoter-mediated | Use of BF₃ as a promoter with protected sugar donors. | Selective β-glycosylation. nih.gov |

Protecting Group Strategies and Deprotection Methodologies

Given the multiple reactive functional groups in nucleosides (hydroxyl, amino, and lactam functions), the use of protecting groups is essential to ensure regioselectivity during synthesis. nih.gov The selection of these groups is guided by the principle of orthogonality, which allows for their selective removal without affecting other protecting groups. neliti.comresearchgate.net

For the 2'-amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). researchgate.net The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for their differential removal. neliti.com For the hydroxyl groups of the sugar moiety, silyl (B83357) ethers (e.g., TBDMS), acetals, and acyl groups are frequently used. The nucleobase itself often requires protection at the N3 position, typically with a benzoyl (Bz) group.

The deprotection methodologies must be carefully chosen to avoid side reactions. For example, the removal of a Boc group is typically achieved with trifluoroacetic acid (TFA), while Fmoc is removed using a mild base like piperidine. researchgate.net The final deprotection of all protecting groups is often accomplished in a single step using strong acidic or basic conditions, or by catalytic hydrogenation for benzyl-type protecting groups.

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Boc (tert-Butoxycarbonyl) | Amino | Acidic (e.g., TFA) neliti.comresearchgate.net |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amino | Basic (e.g., piperidine) neliti.comresearchgate.net |

| TBDMS (tert-Butyldimethylsilyl) | Hydroxyl | Fluoride ion (e.g., TBAF) |

| Bz (Benzoyl) | Amino, Hydroxyl | Basic (e.g., NH₃/MeOH) jocpr.com |

Chemical Modifications of the Nucleobase Moiety

To explore the structure-activity relationships and develop new therapeutic agents, chemical modifications of the uracil base in 2'-amino-2'-deoxy-β-D-arabinouridine are of significant interest. These modifications can enhance biological stability, bioavailability, and activity. researchgate.net

Uridine (B1682114) C-5 Position Modifications in Arabinouridines

The C-5 position of the uracil ring is a common site for modification. A variety of substituents can be introduced at this position to alter the properties of the nucleoside. researchgate.net

Halogenation at the C-5 position is a well-established modification. For instance, 5-chlorouridines can be synthesized using N-chlorosuccinimide (NCS) as a chlorine source. mostwiedzy.pl These 5-halopyrimidines often exhibit anticancer and antiviral properties. researchgate.net

The introduction of carbon-carbon bonds at the C-5 position has been extensively studied, often through cross-coupling reactions. These modifications can introduce a wide range of functional groups, leading to nucleosides with diverse biological activities. researchgate.net Modified uridines with C5-methylene substituents have been shown to play a role in the accuracy of genetic code reading. nih.gov

| C-5 Modification | Reagents | Potential Biological Effect |

| Chlorination | N-chlorosuccinimide (NCS) | Anticancer, Antiviral researchgate.netmostwiedzy.pl |

| Methylene Substituents | Various, via cross-coupling | Influence on codon recognition nih.gov |

Introduction of Heterocyclic Analogues

Replacing the pyrimidine or purine (B94841) base with a heterocyclic analogue is another strategy to create novel nucleosides. Carbocyclic analogues, where the furanose ring is replaced by a cyclopentane (B165970) ring, have been synthesized for 2'-azido- and 2'-amino-2'-deoxycytidine. nih.gov These analogues can exhibit interesting biological properties, with the 2'-amino carbocyclic analogue of 2'-deoxycytidine (B1670253) showing moderate antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov

The synthesis of 8-azapurine (B62227) analogues has also been reported. These compounds, where the C-8 of the purine ring is replaced by a nitrogen atom, can be prepared from appropriately substituted pyrimidine precursors. nih.gov

Sugar Moiety Derivatizations Beyond the 2'-Amino Group

Modifications to the sugar ring of nucleoside analogues can profoundly influence their pharmacological properties. By altering the conformation of the furanose ring and introducing new functional groups, chemists can fine-tune the interaction of these molecules with viral or cellular enzymes.

Modifications at the 4'-Position (e.g., 4'-C-methoxy, 4'-fluoro)

The 4'-position of the sugar ring is a critical site for modification. Introducing substituents at this position can lock the sugar into a specific conformation, which may be more favorable for binding to target enzymes. While direct synthesis of 4'-C-methoxy or 4'-fluoro derivatives of 2'-Amino-2'-deoxy-β-D-arabinouridine is not extensively detailed in the available literature, methodologies applied to related arabinofuranosyl nucleosides provide a clear blueprint for their potential synthesis.

For instance, the synthesis of 4'-C-hydroxymethyl-2'-fluoro-D-arabinofuranosylpurine nucleosides has been successfully achieved. nih.gov This process involves the creation of a suitable carbohydrate precursor, 4-C-hydroxymethyl-3,5-di-O-benzoyl-2-fluoro-α-D-arabinofuranosyl bromide, which is then coupled with a purine base. nih.gov A similar strategy could be envisioned for the synthesis of 4'-modified 2'-amino-arabinouridine analogues.

Furthermore, the synthesis of 4'-C-methyl-2'-fluoro arabino nucleosides has been reported for both purine and pyrimidine series. nih.gov In the pyrimidine series, 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine demonstrated significant cytotoxicity and antitumor activity. nih.gov These findings underscore the potential of 4'-modifications in developing potent nucleoside analogues.

| Modification | Synthetic Approach | Key Intermediates | Potential Application |

| 4'-C-hydroxymethyl | Coupling of a 4'-C-hydroxymethyl arabinofuranosyl bromide with a nucleobase. nih.gov | 4-C-hydroxymethyl-3,5-di-O-benzoyl-2-fluoro-α-D-arabinofuranosyl bromide. nih.gov | Antitumor agents. |

| 4'-C-methyl | Synthesis of a 4'-C-methyl sugar intermediate followed by coupling with the desired pyrimidine base. nih.gov | 4'-C-methyl-2-fluoro-arabinofuranosyl precursors. nih.gov | Cytotoxic and antitumor agents. nih.gov |

Other Acyclic and Cyclic Sugar Ring Modifications

Beyond single-point modifications, more complex alterations to the sugar ring, including the introduction of branched substituents and the formation of bicyclic structures, have been explored to create novel nucleoside analogues with unique conformational properties.

One approach involves the synthesis of C-2'-branched arabinonucleosides through a photoinitiated, radical-mediated hydrothiolation reaction on 2'-exomethylene derivatives of nucleosides. nih.gov This method allows for the introduction of various alkylthio-, acetylthio-, or 1-thiosugar substituents at the C-2' position with high D-arabino selectivity. nih.gov

Another strategy focuses on creating conformationally restrained bicyclic sugar-modified nucleosides. nih.gov By introducing an oxazole (B20620) or a thiocarbamate ring at the 2',3'-positions of ribonucleosides, novel bicyclic structures can be formed. nih.gov These modifications significantly restrict the flexibility of the sugar moiety, which can lead to altered biological activity.

| Modification Type | Synthetic Strategy | Key Features | Example |

| C-2'-Branched Substituents | Photoinitiated thiol-ene coupling on 2'-exomethylene nucleosides. nih.gov | High D-arabino selectivity, introduction of diverse substituents. nih.gov | 2'-butylsulfanylmethyl or -acetylthiomethyl uridine derivatives. nih.gov |

| Bicyclic Sugar Rings | Formation of an oxazole or thiocarbamate ring at the 2',3'-positions. nih.gov | Conformational restraint of the sugar moiety. nih.gov | 2',3'-dideoxy-2',3'-oxazole-beta-D-uridine. nih.gov |

Prodrug Synthesis Approaches for 2'-Amino-2'-deoxy-β-D-arabinouridine Analogues

A significant challenge in the development of nucleoside analogues is their poor cellular permeability and reliance on intracellular phosphorylation for activation. Prodrug strategies aim to overcome these limitations by masking the hydrophilic phosphate (B84403) group, thereby enhancing cell membrane penetration and bypassing the initial, often rate-limiting, phosphorylation step.

Design and Synthesis of Phosphoramidate (B1195095) Prodrugs (ProTides) of Arabinouridine Analogues

The ProTide (pronucleotide) approach is a widely successful strategy for the intracellular delivery of nucleoside monophosphates. nih.govnih.gov This method involves masking the phosphate group with an amino acid ester and an aryl group, creating a lipophilic phosphoramidate triester. nih.govnih.gov Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate.

The synthesis of ProTides of 2'-β-D-arabinouridine (AraU), a close analogue of 2'-Amino-2'-deoxy-β-D-arabinouridine, has been described in detail. nih.govnih.govnih.gov The general synthetic route involves the reaction of the nucleoside with a pre-formed aryl phosphorochloridate, which is prepared from the reaction of phenyl or 1-naphthyl dichlorophosphate (B8581778) with the appropriate amino acid ester. nih.gov This approach yields a mixture of diastereomers at the phosphorus center. nih.gov

| ProTide Component | Function | Example Reagents |

| Nucleoside Analogue | The core therapeutic agent. | 2'-β-D-arabinouridine (AraU). nih.govnih.gov |

| Aryl Group | Masks the phosphate charge, enhances lipophilicity. | Phenyl, 1-naphthyl. nih.gov |

| Amino Acid Ester | Masks the phosphate charge, cleaved by intracellular esterases. | L-alanine benzyl (B1604629) ester, Phenyl-L-alanine benzyl ester. nih.gov |

Other Prodrug Strategies for Enhanced Cellular Delivery and Activation

While the ProTide technology is a prominent example, other prodrug strategies have been developed to improve the therapeutic potential of nucleoside analogues. These approaches often focus on alternative masking groups for the phosphate moiety that can be efficiently cleaved intracellularly.

One such strategy involves the use of bis(S-acyl-2-thioethyl) (SATE) esters. This approach has been investigated for adefovir, an acyclic nucleoside phosphonate, and has shown increased stability in human plasma compared to other prodrug formulations.

Another innovative approach is the HepDirect™ prodrug technology. These prodrugs are designed to be selectively activated in the liver, thereby targeting the release of the active drug to this organ and potentially reducing systemic toxicity.

While not yet specifically applied to 2'-Amino-2'-deoxy-β-D-arabinouridine, these alternative prodrug strategies represent a valuable area of exploration for enhancing the delivery and efficacy of this class of compounds.

Structure Activity Relationship Sar Studies of 2 Amino 2 Deoxy β D Arabinouridine Derivatives

Influence of the 2'-Amino Substitution on Biological Potency and Target Selectivity

The 2'-amino group can serve as a hydrogen bond donor, potentially enhancing the binding affinity of the nucleoside to its biological target. The stereochemistry of this substituent is critical; the β-D-arabino configuration places the amino group in an "up" or ara position, which is spatially distinct from the "down" or ribo configuration found in natural 2'-deoxyribonucleosides. This unique spatial arrangement can lead to selective inhibition of certain viral or cellular enzymes that can accommodate this structure.

Research on related 2'-substituted arabinonucleosides has shown that the nature of the substituent at this position is a key determinant of activity. For instance, the replacement of the 2'-hydroxyl group with more electronegative moieties like fluorine has been shown to modulate antiviral and anticancer activities. While direct SAR studies on a wide range of 2'-amino substituted arabinouridine derivatives are not extensively documented in the public domain, inferences can be drawn from analogous series of nucleosides. The size, charge, and hydrogen-bonding capacity of the 2'-substituent are all critical factors governing biological potency and the spectrum of activity.

Impact of Nucleobase Modifications on Biological Efficacy and Target Specificity

For example, the introduction of a 5-fluoro substituent has been a successful strategy in developing anticancer and antiviral nucleoside analogs. nih.gov This modification can block the enzymatic conversion of the nucleoside, leading to the inhibition of DNA or RNA synthesis. Similarly, other substitutions at the C-5 position can enhance the lipophilicity of the molecule, potentially improving its cellular uptake.

The combination of a 2'-amino-arabino sugar moiety with various modified nucleobases can lead to compounds with unique biological profiles. The interplay between the sugar and base modifications is crucial, as a favorable modification in one part of the molecule may not be beneficial when combined with a specific modification in another. Comprehensive SAR studies involving a matrix of 2'-amino sugar derivatives with a diverse set of modified bases are necessary to fully elucidate these relationships and to identify lead compounds with optimal therapeutic properties.

Stereochemical Determinants of Activity and Metabolic Fate

Enantiomeric configuration (D- vs. L-nucleosides) is another key stereochemical factor. Naturally occurring nucleosides are of the D-configuration. L-nucleosides are often resistant to degradation by cellular enzymes, which can lead to a longer plasma half-life and potentially improved therapeutic efficacy. nih.gov Studies on other nucleoside analogs have shown that in some cases, the L-enantiomer exhibits superior biological activity and a better safety profile compared to its D-counterpart. nih.gov Therefore, the synthesis and biological evaluation of the L-enantiomer of 2'-Amino-2'-deoxy-β-D-arabinouridine would be a valuable area of investigation.

The metabolic fate of these compounds is also heavily influenced by their stereochemistry. The 2'-amino group and the arabino configuration can affect the susceptibility of the nucleoside to phosphorylation by cellular kinases, which is often a prerequisite for biological activity. Furthermore, the glycosidic bond stability can be influenced by the sugar stereochemistry, affecting the rate of metabolic cleavage and inactivation. nih.gov

Conformational Analysis and its Correlation with Enzyme Recognition

The three-dimensional conformation of a nucleoside analog is a critical factor for its interaction with target enzymes. The flexibility of the furanose ring, described by its pucker (C2'-endo, C3'-endo, or an intermediate state), and the orientation of the nucleobase relative to the sugar (syn or anti) are key conformational parameters.

The presence of an electronegative substituent at the 2'-position in the arabino configuration is known to influence the sugar pucker. In some 2'-fluoro-arabinonucleosides, a conformational equilibrium between C2'-endo and C3'-endo puckers has been observed. nih.gov This conformational flexibility or preference for a specific pucker can be crucial for fitting into the active site of a target enzyme, such as a viral polymerase or a cellular kinase.

Preclinical Efficacy and Biological Applications of 2 Amino 2 Deoxy β D Arabinouridine Analogues

Antiviral Modalities of Arabinonucleosides

Arabinonucleosides, a class of synthetic nucleoside analogues, have been a subject of significant research due to their potential as therapeutic agents. Their structural similarity to natural nucleosides allows them to interfere with viral replication processes.

Evaluation of Activity in Cell Culture Systems (in vitro efficacy)

The in vitro antiviral efficacy of arabinonucleoside analogues has been demonstrated against a range of DNA and RNA viruses. These compounds are designed to be selectively phosphorylated by viral kinases, leading to their activation and subsequent inhibition of viral DNA or RNA synthesis.

One study evaluated 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil, such as 5-(2-fluoroethyl)-2'-fluoroarabinofuranosyluracil (B35491) (FEFAU), which proved to be potent and selective anti-herpesvirus agents in vitro. nih.gov These compounds exhibited low minimum inhibitory concentrations for Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov Their selectivity is underscored by minimal inhibition of host cell proliferation at relatively high concentrations. nih.gov

Another group of arabinonucleosides, 1-(2-deoxy-β-d-lyxofuranosyl)thymine and 1-(2-deoxy-2-fluoro-β-d-xylofuranosyl)thymine, showed significant activity against duck hepatitis B virus (DHBV) with EC₅₀ values of 4.1 μM and 3.8 μM, respectively, in primary duck hepatocytes. nih.gov These compounds also demonstrated efficacy against wild-type human hepatitis B virus (HBV) in 2.2.15 cells. nih.gov

The 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl)thymine (FMAU) has been shown to be effective against HSV-1, with a 50% effective dose ranging from 0.1 to 0.6 µM in rabbit kidney cells. nih.govnih.gov Furthermore, 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) was identified as a selective anti-human cytomegalovirus (HCMV) agent in vitro, with a 50% antiviral effective dose of 0.6 µM. nih.gov

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-(2-deoxy-β-d-lyxofuranosyl)thymine | DHBV | Primary duck hepatocytes | 4.1 | nih.gov |

| 1-(2-deoxy-2-fluoro-β-d-xylofuranosyl)thymine | DHBV | Primary duck hepatocytes | 3.8 | nih.gov |

| FMAU | HSV-1 | Rabbit kidney cells | 0.1 - 0.6 | nih.govnih.gov |

| FIAC | HCMV | Human skin fibroblasts | 0.6 | nih.gov |

Investigation of Efficacy in Relevant Animal Models of Viral Infection

In a murine model of systemic and cutaneous HSV-1 infection, 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil, such as FEDU, FEFAU, and CEFAU, were found to be less potent than 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) in suppressing lesion development and reducing mortality. nih.gov These compounds were virtually ineffective in mouse and guinea pig models of HSV-2 infection. nih.gov

Topical administration of FMAU in rabbits with acute herpetic keratitis demonstrated efficacy in suppressing or delaying the severity of corneal epithelial involvement, conjunctivitis, iritis, and corneal clouding. nih.govnih.gov The therapeutic response to FMAU was comparable to that of acyclovir (B1169). nih.govnih.gov

Specific Studies on 2'-Amino-2'-deoxy-β-D-arabinouridine's Antiviral Profile

Specific data on the antiviral profile of 2'-Amino-2'-deoxy-β-D-arabinouridine is limited in the reviewed literature. However, studies on its phosphoramidate (B1195095) prodrugs (ProTides) indicated a lack of significant antiviral activity. mdpi.com This suggests that the parent compound itself may have poor antiviral potential, or that its activation pathway is inefficient in the tested systems.

Anticancer Potential of Arabinonucleosides

Arabinonucleosides have also been investigated for their potential as anticancer agents. Their mechanism of action in cancer cells often involves the inhibition of DNA synthesis and the induction of programmed cell death.

Assessment of Cytotoxic Activity in Cancer Cell Lines (in vitro cytotoxicity)

The in vitro cytotoxic activity of arabinonucleoside analogues has been evaluated in a variety of cancer cell lines, including both hematological malignancies and solid tumors.

The α-anomeric 2-NH2-Gal-based glycerolipid, an arabinonucleoside analogue, demonstrated significant cytotoxicity against a panel of human epithelial cancer cell lines, including breast (BT-474, JIMT-1, BT-549), pancreas (MiaPaCa2), and prostate (DU145, PC3) cancer cells, with CC₅₀ values ranging from 4.4 to 8 µM. nih.gov In contrast, the β-anomer was 4- to over 5-fold less active. nih.gov The α-configured 2-NH2-Man-based glycerolipid showed minimal activity. nih.gov

(E)-2'-deoxy-2'-(fluoromethylene)-cytidine (FMdC), another deoxycytidine analogue, exhibited high toxicity toward various solid tumor cell lines. nih.gov Its effects were more pronounced in a solid tumor cell line at lower concentrations compared to a leukemia cell line, despite the latter having higher levels of the activating enzyme deoxycytidine kinase. nih.gov

1-(2-azido-2-deoxy-β-D-arabinofuranosyl)cytosine (cytarazid) has shown significant cytotoxic effects in adult T-cell leukemia (ATL) and T-cell acute lymphoblastic leukemia (T-ALL) cell lines. mdpi.com

| Compound | Cancer Cell Line | CC₅₀ (µM) | Reference |

|---|---|---|---|

| α-anomeric 2-NH2-Gal-based glycerolipid | Breast (BT-474, JIMT-1, BT-549) | 4.4 - 8 | nih.gov |

| Pancreas (MiaPaCa2) | |||

| Prostate (DU145, PC3) | |||

| (E)-2'-deoxy-2'-(fluoromethylene)-cytidine (FMdC) | Colorectal Carcinoma (COLO-205) | Effective at low concentrations | nih.gov |

| 1-(2-azido-2-deoxy-β-D-arabinofuranosyl)cytosine (cytarazid) | Adult T-cell Leukemia (ATL) | Dose-dependent cytotoxicity | mdpi.com |

Mechanisms of Induced Cell Death (e.g., apoptosis induction)

The anticancer activity of many arabinonucleosides is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.

The induction of apoptosis by the antiviral drug (E)-5-(2-bromovinyl-2'-deoxyuridine (BVDU) in cells expressing varicella zoster virus thymidine (B127349) kinase involves the activation of c-Jun/activator protein-1 and the Fas ligand/caspase-8 pathway. nih.gov This suggests a mechanism where the drug triggers a signaling cascade leading to programmed cell death.

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for many anticancer agents. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov A decrease in the ratio of anti-apoptotic to pro-apoptotic proteins is often an indicator of apoptosis. nih.gov Following apoptotic stimuli, pro-apoptotic proteins like Bax can translocate to the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. nih.gov The extrinsic pathway, initiated by the binding of death ligands to their receptors on the cell surface, can also converge on the mitochondrial pathway through the cleavage of Bid. nih.gov

Evaluation in Animal Models of Malignancy

The in vivo assessment of 2'-Amino-2'-deoxy-β-D-arabinouridine and its direct analogues in animal models of malignancy is an area with limited publicly available data. While the broader class of arabinonucleosides, which includes clinically approved anticancer agents, has been extensively studied, specific preclinical data on the 2'-amino substituted uridine (B1682114) analogue remains scarce.

Research into related arabinouridine compounds has produced varied results. For instance, a study on 2'-Beta-D-arabinouridine (AraU), the parent compound lacking the 2'-amino group, and its phosphoramidate prodrugs, did not show potent inhibitory activity against a range of leukemia and solid tumor cell lines in vitro, suggesting a low potential for in vivo efficacy. This lack of activity was attributed to metabolic instability and inefficient conversion to the active monophosphate form within tumor cells.

Conversely, other modifications to the arabinose sugar have yielded compounds with significant preclinical antitumor activity. A notable example is 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC), which demonstrated remarkable antitumor effects against subcutaneously implanted human tumors in nude mice. This compound was particularly effective against gastric and colorectal carcinoma cell lines and showed high efficacy even with oral administration. The structural difference, a 2'-fluoro and a 4'-thio modification, highlights the critical role of specific substitutions on the sugar moiety in determining the anticancer potential of arabinonucleoside analogues.

These findings underscore the complexity of nucleoside analogue drug development, where small structural changes can lead to profound differences in biological activity. The lack of specific in vivo data for 2'-Amino-2'-deoxy-β-D-arabinouridine analogues in malignancy models indicates a gap in the current research landscape. Further preclinical studies would be necessary to ascertain whether this particular modification confers any therapeutic advantage in the context of cancer treatment.

Role in Nucleic Acid Chemistry and Antisense/RNA Interference Research

The unique structural properties of 2'-Amino-2'-deoxy-β-D-arabinouridine analogues, particularly the presence of an amino group at the 2' position of the sugar ring, make them valuable tools in nucleic acid chemistry and in the development of therapeutic oligonucleotides for antisense and RNA interference (RNAi) applications.

The general principles of antisense and RNAi involve the sequence-specific binding of a synthetic oligonucleotide to a target mRNA molecule, leading to the downregulation of a specific gene. In antisense technology, this can occur through various mechanisms, including the recruitment of RNase H to cleave the target mRNA or steric hindrance of translation. RNAi, on the other hand, utilizes the cell's natural machinery, including the RNA-induced silencing complex (RISC), to achieve gene silencing. wikipedia.org The incorporation of modified nucleosides like 2'-Amino-2'-deoxy-β-D-arabinouridine analogues into these therapeutic oligonucleotides could potentially modulate their activity, stability, and delivery properties.

| Modification Strategy | Rationale | Potential Impact on Oligonucleotide Properties |

| 2'-Amino Modification | Introduction of a positive charge and a reactive handle. | May alter duplex stability; allows for post-synthesis conjugation of functional groups. |

| 2'-Fluoro Modification (e.g., 2'-F-ANA) | Enhances nuclease resistance and binding affinity. | Increased stability in biological fluids; improved target engagement. nih.govmdpi.com |

| Phosphorothioate Backbone | Increases resistance to nuclease degradation. | Enhanced in vivo half-life. |

Other Biological Activities (e.g., Antibacterial, Antifungal Potential)

Beyond their potential applications in oncology and nucleic acid therapeutics, 2'-Amino-2'-deoxy-β-D-arabinouridine analogues and related compounds have been investigated for other biological activities, including antibacterial and antifungal effects. The introduction of an amino group can significantly alter the biological properties of a molecule, potentially leading to novel antimicrobial activities.

While specific studies on the antibacterial and antifungal potential of 2'-Amino-2'-deoxy-β-D-arabinouridine are limited, research on other amino-substituted nucleosides and heterocyclic compounds provides a basis for their potential in this area. For example, the antibiotic 2'-amino-2'-deoxy-9-beta-D-ribofuranosyl adenine (B156593) has demonstrated selective antiviral activity. nih.gov This suggests that the 2'-amino modification on a nucleoside scaffold can confer specific biological activities.

In broader studies of antimicrobial compounds, various 2-amino derivatives have shown promising results. For instance, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, certain 2-amino-benzo[d]isothiazol-3-one derivatives have demonstrated good antibacterial properties against a range of bacteria, including penicillin-resistant strains, and some also exhibited antifungal activity against Saccharomyces cerevisiae. nih.gov

The potential for antifungal activity is also an area of interest. Research on 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives has shown that these compounds can exhibit fungicidal activity against clinical isolates of Candida and Cryptococcus species. researchgate.net

These examples from the broader chemical literature suggest that the 2'-amino-arabinouridine scaffold could serve as a starting point for the development of novel antimicrobial agents. However, dedicated studies are required to synthesize and evaluate these specific analogues to determine their spectrum of activity and potential as therapeutic agents for infectious diseases.

| Compound Class | Organism(s) Tested | Observed Activity |

| 2-Amino-3-cyanopyridine derivatives | E. coli (Gram-negative), B. subtilis (Gram-positive) | Varied antibacterial effects. researchgate.net |

| 2-Amino-benzo[d]isothiazol-3-one derivatives | Bacillus subtilis, streptococci, enterococci, staphylococci, Haemophilus influenzae, Saccharomyces cerevisiae | Good antibacterial and some antifungal activity. nih.gov |

| 2-(Substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives | Candida spp., Cryptococcus spp. | Fungicidal activity. researchgate.net |

Challenges and Future Research Directions for 2 Amino 2 Deoxy β D Arabinouridine Research

Strategies to Address Limitations in Bioactivation and Cellular Permeability

A primary challenge for 2'-Amino-2'-deoxy-β-D-arabinouridine, like many nucleoside analogues, is its dependence on active transport into cells and subsequent multi-step phosphorylation to its active triphosphate form. azolifesciences.comnih.gov These processes can be inefficient, leading to low bioavailability and the development of drug resistance. nih.govnih.gov To counteract these limitations, several prodrug strategies are being investigated to improve cellular permeability and bypass the rate-limiting initial phosphorylation step. nih.govnih.gov

Prodrug Approaches: Lipophilic prodrugs are designed to enhance passage across the cell membrane via passive diffusion. nih.gov This is often achieved by attaching fatty acids or other lipid moieties to the nucleoside analogue, increasing its lipophilicity. nih.govnih.gov Once inside the cell, these lipid groups are cleaved by intracellular enzymes to release the active drug. nih.gov Another sophisticated approach is the ProTide technology, which masks the phosphate (B84403) group of a nucleotide analogue as a phosphoramidate (B1195095). researchgate.net This neutralizes the negative charge of the phosphate, facilitating cell entry, after which the protecting groups are metabolically cleaved to release the monophosphorylated nucleoside, effectively bypassing the initial, often inefficient, kinase-dependent activation step. nih.govresearchgate.net

Advanced Delivery Systems: Beyond chemical modification of the drug itself, advanced drug delivery systems offer another promising avenue. Polymer-based nanoparticles, liposomes, and dendrimers are being explored as carriers to protect nucleoside analogues from metabolic degradation, improve their pharmacokinetic profiles, and facilitate targeted delivery to specific tissues or cells. nih.govresearchgate.netnih.gov For instance, nanocarriers can be engineered to target cancer cells, thereby increasing the drug concentration at the site of action and reducing systemic toxicity. researchgate.net Hydrophilic nanoparticles known as 'Nanogels' even hold the potential to deliver the pre-activated triphosphate form of the nucleoside analogue directly into cells. nih.gov

Table 1: Strategies to Enhance Bioactivation and Cellular Permeability

| Strategy | Mechanism of Action | Potential Advantages for 2'-Amino-2'-deoxy-β-D-arabinouridine |

|---|---|---|

| Lipid Conjugation | Increases lipophilicity by attaching fatty acid moieties, enabling passive diffusion across cell membranes. nih.govnih.gov | Improved oral bioavailability; circumvents reliance on nucleoside transporters. nih.gov |

| Phosphoramidate (ProTide) | Masks the phosphate group's negative charge, allowing for easier cell penetration and intracellular release of the monophosphate form. researchgate.net | Bypasses the often slow and resistance-prone first phosphorylation step. nih.gov |

| Nanoparticle Encapsulation | Encases the drug in polymer- or lipid-based nanoparticles. nih.gov | Protects from premature degradation; allows for targeted delivery to specific tissues (e.g., tumors). researchgate.net |

| Antibody-Drug Conjugates | Links the nucleoside analogue to an antibody that specifically targets proteins on the surface of cancer cells. | Highly specific delivery to target cells, minimizing exposure of healthy tissues. |

Development of Novel Analogues with Enhanced Target Specificity and Reduced Off-Target Effects

The clinical utility of nucleoside analogues is often hampered by a lack of specificity, leading to the inhibition of host cell DNA or RNA polymerases and subsequent toxicity. wikipedia.org Future research aims to develop novel analogues of 2'-Amino-2'-deoxy-β-D-arabinouridine with chemical modifications that improve their selectivity for viral or cancer-specific enzymes over their human counterparts.

Structure-activity relationship (SAR) studies are crucial for guiding these modifications. aaai.orgnih.govaaai.org By systematically altering different parts of the molecule—the sugar, the nucleobase, or the glycosidic bond—researchers can identify modifications that enhance therapeutic activity while minimizing toxicity. nih.gov For example, modifications at the 2' and 4' positions of the sugar ring have been shown to be critical for the antiviral activity of some nucleosides. nih.gov Adding groups like fluorine or an azido (B1232118) group at these positions can alter the sugar's conformation, making it a more specific substrate for viral polymerases. nih.govnih.gov Similarly, modifying the purine (B94841) or pyrimidine (B1678525) base, such as by creating 7-deaza analogues, can improve bioavailability and target engagement. nih.govnih.gov

The overarching goal is to create derivatives that are efficiently phosphorylated and incorporated by target enzymes but are poor substrates for host enzymes. This differential recognition is key to widening the therapeutic window. Strategies may include designing analogues that specifically exploit structural differences between viral and human polymerases or that are selectively activated in the tumor microenvironment. azolifesciences.com Reducing off-target effects also involves preventing unintended interactions with other cellular components, which can be achieved through precise chemical modifications that block these interactions without compromising the desired therapeutic effect. nih.govnih.gov

Table 2: Structural Modifications for Enhanced Specificity

| Modification Site | Example of Modification | Rationale and Desired Outcome |

|---|---|---|

| Sugar Moiety (2'-position) | Addition of a methyl or fluoro-methyl group. nih.govnih.gov | Alters sugar pucker to favor binding to viral polymerases; can act as a non-obligate chain terminator. nih.gov |

| Sugar Moiety (4'-position) | Introduction of an azido group. nih.govnih.gov | The electron-withdrawing properties can change the sugar conformation, leading to potent and selective activity. nih.gov |

| Nucleobase | Creation of 7-deazapurine or 5-trifluoromethylpyrimidine analogues. nih.govnih.gov | Can prevent degradation by host enzymes and improve binding to the target enzyme. |

| Overall Structure | Combination approaches (e.g., modifying both sugar and base). nih.gov | Merging different beneficial modifications into a single analogue to synergistically enhance potency and specificity. |

Contributions of Computational and Structural Biology to Rational Design

Rational drug design, powered by computational and structural biology, is pivotal in accelerating the development of improved 2'-Amino-2'-deoxy-β-D-arabinouridine analogues. These approaches provide atomic-level insights into how the drug interacts with its biological targets, enabling the design of new molecules with enhanced precision and efficacy.

Computational Modeling: Molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of a nucleoside analogue within the active site of a target enzyme, such as a viral polymerase or a cellular kinase. ucsb.edunih.govnih.gov These simulations can reveal key hydrogen bonds and other interactions that stabilize the drug-enzyme complex and can predict how specific chemical modifications might alter binding affinity and specificity. ucsb.eduresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between the chemical structures of a series of compounds and their biological activities, helping to identify the molecular features that are most important for potency and selectivity. aaai.org

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution, three-dimensional structures of target proteins. nih.gov These structures are invaluable for structure-based drug design, as they reveal the precise architecture of the active site. acs.org By visualizing how a lead compound like 2'-Amino-2'-deoxy-β-D-arabinouridine fits into its target, scientists can computationally design and synthesize new derivatives with modifications that optimize this fit, leading to stronger and more selective inhibition. researchgate.netacs.org

Table 3: Computational and Structural Methods in Analogue Design

| Method | Application in Drug Design | Contribution to 2'-Amino-2'-deoxy-β-D-arabinouridine Research |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the drug within the enzyme's active site over time. nih.govnih.gov | Predicts binding stability; identifies key amino acid interactions; guides modifications to improve affinity. ucsb.edu |

| Molecular Docking | Predicts the preferred orientation of the drug when bound to its target protein. | Screens virtual libraries of potential analogues to prioritize candidates for synthesis. |

| QSAR Modeling | Correlates chemical properties of analogues with their biological activity. aaai.org | Identifies structural features that are critical for antiviral or anticancer effects and low toxicity. aaai.org |

| X-ray Crystallography | Determines the precise 3D atomic structure of the target enzyme, often in complex with an inhibitor. nih.gov | Provides a static "snapshot" of the active site, enabling structure-based design of new analogues with improved fit. |

Exploration of New Therapeutic Applications Beyond Antiviral and Anticancer Modalities

While nucleoside analogues are staples of antiviral and anticancer chemotherapy, their fundamental mechanism of interfering with nucleic acid synthesis suggests they may be effective against a broader range of diseases. azolifesciences.com Future research on 2'-Amino-2'-deoxy-β-D-arabinouridine and its derivatives should include exploring these untapped therapeutic areas.

Anti-parasitic Agents: Protozoan parasites, such as those that cause Chagas disease, leishmaniasis, and trypanosomiasis, are dependent on salvaging purines from their hosts to build their DNA and RNA. mdpi.comnih.gov This unique metabolic dependency makes their nucleic acid synthesis pathways attractive targets for nucleoside analogues. mdpi.com Drug repurposing efforts have already identified existing antiviral nucleosides with potent activity against these neglected tropical diseases. mdpi.comnih.gov Investigating 2'-Amino-2'-deoxy-β-D-arabinouridine analogues against various parasitic protozoa could lead to the development of novel treatments. nih.govplos.org

Immunosuppressive and Anti-inflammatory Agents: Certain nucleoside analogues have demonstrated immunosuppressive properties. nih.govmedscape.com By selectively inhibiting the proliferation of lymphocytes, which are rapidly dividing cells central to the immune response, these compounds can modulate immune activity. This opens the possibility of using derivatives of 2'-Amino-2'-deoxy-β-D-arabinouridine to treat autoimmune disorders or to prevent organ transplant rejection. Their anti-proliferative effects might also be harnessed to control chronic inflammation, a condition often characterized by excessive cell proliferation.

Molecular Probes: Beyond therapeutic uses, modified nucleosides can serve as powerful research tools. For example, pyrimidine nucleoside analogues can be used as chemical probes to track DNA replication in parasites like Trypanosoma cruzi. plos.org By incorporating a label that can be visualized through fluorescence microscopy, these probes allow researchers to study the parasite's replication cycle and assess the effectiveness of new drugs in real-time. plos.org

Table 4: Potential New Therapeutic Applications

| Therapeutic Area | Rationale for Exploration | Research Focus |

|---|---|---|

| Anti-parasitic | Many protozoan parasites rely on purine salvage pathways, making their DNA/RNA synthesis vulnerable to nucleoside analogues. mdpi.com | Screening analogues for activity against Trypanosoma, Leishmania, and Plasmodium species. nih.govnih.gov |

| Immunosuppression | Inhibition of lymphocyte proliferation could modulate the immune response. nih.gov | Evaluating effects on T-cell and B-cell activation and proliferation for potential use in autoimmune diseases or transplantation. |

| Anti-inflammatory | Control of excessive cell proliferation associated with chronic inflammatory conditions. | Investigating the impact on inflammatory cell signaling pathways and models of chronic inflammation. |

| Molecular Probes | Can be tagged to visualize and study nucleic acid synthesis in various biological systems. | Developing fluorescently or radioactively labeled analogues to study DNA replication in pathogens or cancer cells. plos.org |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2'-Amino-2'-deoxy-β-D-arabinouridine, and what key steps ensure high yield and purity?

The synthesis typically involves modifying uridine through regioselective amination at the 2'-position. A reported method (ZHENG et al., 2005) uses uridine as a starting material, with protective group strategies to direct amino group introduction, followed by deprotection and purification via column chromatography. Critical steps include precise control of reaction conditions (e.g., temperature, pH) to prevent side reactions and spectroscopic validation (UV, IR, and ¹H NMR) to confirm structural fidelity . For arabinose configuration stabilization, methods from analogous 2'-fluoro-arabinonucleoside syntheses suggest using benzoyl protection groups to enhance regiochemical control during sugar moiety modification .

Q. What analytical techniques are essential for characterizing 2'-Amino-2'-deoxy-β-D-arabinouridine, and how do they address common synthetic challenges?

Multimodal characterization is critical:

- UV spectroscopy identifies π→π* transitions in the uracil base, confirming nucleoside integrity.

- ¹H NMR resolves sugar puckering modes (C2'-endo vs. C3'-endo) through coupling constants (J1'-2' and J2'-3').

- IR spectroscopy verifies amine functionalization (N-H stretches ~3300 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection at 254 nm effectively separates unreacted starting materials and regioisomers .

Q. What safety protocols are recommended for handling 2'-Amino-2'-deoxy-β-D-arabinouridine in laboratory settings?

While specific toxicity data are limited, standard nucleoside handling practices apply:

- Use nitrile gloves and fume hoods during synthesis.

- Store lyophilized compounds at -20°C under anhydrous conditions.

- Conduct Ames tests for mutagenicity before in vivo applications, referencing safety profiles of structurally similar 2'-deoxyuridine derivatives .

Advanced Research Questions

Q. How does the 2'-amino substitution influence the base-pairing thermodynamics in RNA/DNA hybrid duplexes, and what experimental approaches are used to quantify these effects?

Studies incorporating 2'-amino-2'-deoxycytidine into oligonucleotides demonstrate that protonation state (pKa ≈6.2) significantly impacts duplex stability. Contrary to initial hypotheses, lowering pH below the pKa reduces Tm values due to disrupted hydrogen-bonding networks, as shown by thermal denaturation assays monitored via UV spectroscopy at 260 nm. Researchers should perform comparative Tm analysis at multiple pH levels (e.g., 5.0 vs. 7.0) and corroborate findings with ¹³C NMR to track amino group protonation states .

Q. What mechanistic insights explain the antitumor activity of 2'-amino-modified nucleosides, and how can researchers experimentally dissect these pathways?

These compounds inhibit DNA synthesis via incorporation into nascent strands, causing chain termination. To validate this:

- Perform ³H-thymidine incorporation assays in lymphoma cell lines (e.g., Ramos cells) to quantify DNA synthesis inhibition.

- Measure apoptosis markers (e.g., caspase-3 activation via Western blot) and cell cycle arrest (flow cytometry) . Contradictory results may arise from differential expression of nucleoside kinases; thus, parallel studies should assess phosphorylation efficiency via LC-MS quantification of nucleotide metabolites.

Q. How does 2'-amino substitution influence substrate specificity in enzymatic reactions, and what methodologies identify these effects?

For example, 2'-NH₂-ATP failed to substitute ATP in CTP synthase reactions, highlighting steric/electronic incompatibilities. Researchers should:

Q. What strategies enhance the solubility and bioavailability of 2'-amino nucleosides for in vivo pharmacological studies?

Structural modifications include:

- Prodrug approaches : Phosphorylation or acetylation of the amino group to improve membrane permeability.

- Co-solvent systems : Use DMSO/PEG300/Tween-80 aqueous mixtures (e.g., 50 μL DMSO + 300 μL PEG300) for stable in vivo formulations . Parallel computational modeling (e.g., logP predictions via ChemAxon) guides rational derivatization.

Q. How can non-enzymatic polymerization models using 2'-amino nucleosides inform origins-of-life research?

Template-directed polymerization studies with activated monomers (e.g., 2'-amino-2',3'-dideoxyribonucleoside-5'-phosphorimidazolides) demonstrate:

- Rate enhancement : Amine groups may act as general acid/base catalysts, monitored via MALDI-TOF analysis of oligomer lengths.

- Backbone flexibility : Comparative studies with natural ribonucleotides reveal unique hybridization properties of 2'-amino-TNA (threose nucleic acid) duplexes . Experimental setups require anhydrous conditions and montmorillonite clay catalysts to simulate prebiotic environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.